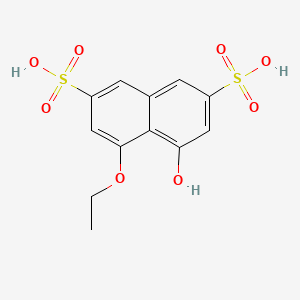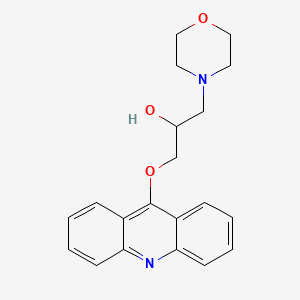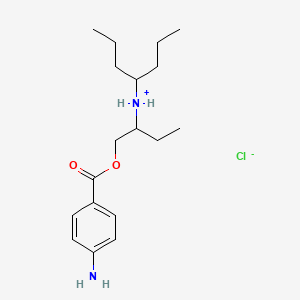
1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an aminobenzoyl group, a butan-2-yl group, and a heptan-4-ylazanium group, all linked together and stabilized by a chloride ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride typically involves multiple steps, starting with the preparation of the aminobenzoyl intermediate. This intermediate is then reacted with butan-2-yl and heptan-4-ylazanium groups under controlled conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines. Substitution reactions may yield a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride involves its interaction with specific molecular targets and pathways. The aminobenzoyl group may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The butan-2-yl and heptan-4-ylazanium groups may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.
Comparison with Similar Compounds
Similar Compounds
1-(4-aminobenzoyl)oxypropan-2-yl-heptan-4-ylazanium;chloride: Similar structure but with a propan-2-yl group instead of a butan-2-yl group.
1-(4-aminobenzoyl)oxybutan-2-yl-cyclohexylazanium;chloride: Similar structure but with a cyclohexylazanium group instead of a heptan-4-ylazanium group.
Uniqueness
1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
69780-97-8 |
|---|---|
Molecular Formula |
C18H31ClN2O2 |
Molecular Weight |
342.9 g/mol |
IUPAC Name |
1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-4-7-17(8-5-2)20-16(6-3)13-22-18(21)14-9-11-15(19)12-10-14;/h9-12,16-17,20H,4-8,13,19H2,1-3H3;1H |
InChI Key |
KYMCSPBZOWDEIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)[NH2+]C(CC)COC(=O)C1=CC=C(C=C1)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


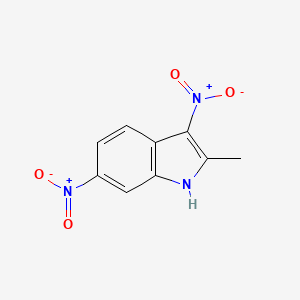

![ethyl 1-hydroxy-2-oxo-3H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B12802965.png)
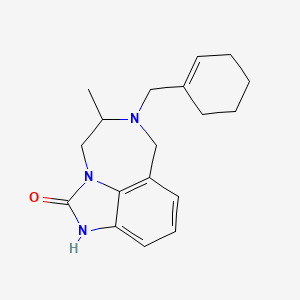

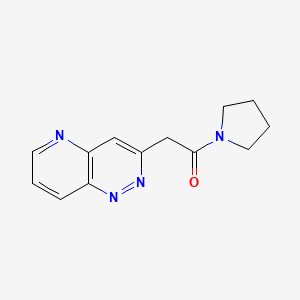


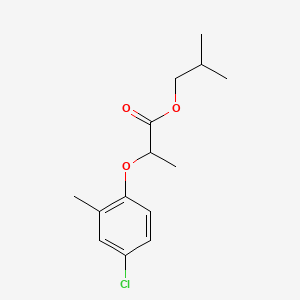
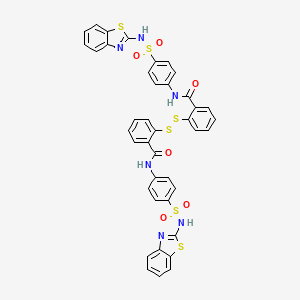
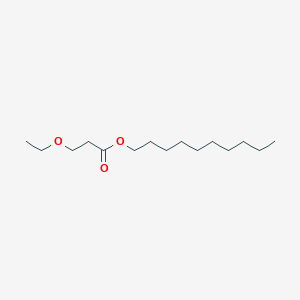
![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)
